1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride
Description
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid; hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a carboxylic acid group at the 5-position and a hydrochloride salt. This scaffold is highly versatile, enabling modifications to enhance pharmacological properties such as solubility, bioavailability, and target affinity. The hydrochloride salt improves stability and aqueous solubility, making it advantageous for drug development .
Key applications of this compound and its derivatives include inhibition of nicotinamide phosphoribosyltransferase (NAMPT) , modulation of adenosine receptors (A1AR) , and suppression of phosphodiesterases (PDEs) . Its structural flexibility allows for diverse substitutions, enabling tailored interactions with biological targets.
Properties
Molecular Formula |
C7H6ClN3O2 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-4-3-9-10-6(4)8-2-5;/h1-3H,(H,11,12)(H,8,9,10);1H |
InChI Key |
WLPXKVZXLHNGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reaction Using 2-Chloro-3-pyridinecarboxaldehyde and Hydroxylamine Hydrochloride
One of the primary methods involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride as a catalyst, conducted in dimethylformamide (DMF) solvent. The reaction proceeds via a ring-closing mechanism to form the 1H-pyrazolo[3,4-b]pyridine core.
-
- Solvent: Dimethylformamide (DMF)
- Catalyst: Hydroxylamine hydrochloride
- Temperature: Approximately 60°C
- Reaction Time: 6 hours
- Base: Triethylamine to neutralize HCl formed during the reaction
Yield : The overall yield can reach up to 85%, demonstrating high efficiency under mild and environmentally friendly conditions.
-
- Readily available and inexpensive starting materials
- Mild reaction conditions
- Simple post-reaction workup
- Suitable for industrial-scale production due to environmental and economic benefits
| Reagents | Amount (g or mL) | Moles (mmol) | Molar Ratio |
|---|---|---|---|
| 2-Chloro-3-pyridinecarboxaldehyde | 20 g | 141.3 | 1 |
| Dimethylformamide (DMF) | 200 mL | - | Solvent |
| Hydroxylamine hydrochloride | 10 g | ~141.3 | 1 |
| Triethylamine | 100 mL | - | Base |
- Outcome : Product isolated approx. 7.3 g with a yield of 43% in one reported embodiment, though optimization can increase yield to 85%.
Multistep Synthesis via Bromination and Subsequent Functionalization
A multistep synthetic approach involves initial preparation of substituted pyrazolo[3,4-b]pyridines, such as 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, followed by further functional group transformations to install the carboxylic acid moiety.
-
- Bromination of 1H-pyrazolo[3,4-b]pyridine in glacial acetic acid with bromine and sodium acetate.
- Subsequent functionalization to introduce carboxyl groups or other substituents.
-
- Bromination at room temperature for 2–2.5 hours, then heating at 110–115 °C for 2.5–3 hours.
- Workup involves precipitation and filtration to isolate the brominated intermediate.
Yield : Bromination step yields approximately 72.6% pure product after chromatographic purification.
Further Functionalization : Using coupling reagents such as N,N’-carbonyldiimidazole (CDI) enables activation of carboxylic acids for subsequent derivatization.
Synthesis via 5-Aminopyrazole and Dicarbonyl Compounds (Cyclization Mechanism)
Another synthetic route involves the condensation of 5-aminopyrazole with dicarbonyl compounds, which act as biselectrophiles, leading to ring closure and formation of the pyrazolo[3,4-b]pyridine scaffold.
-
- 5-Aminopyrazole contains two nucleophilic sites: an amino group and an sp^2 carbon at the β-position.
- Initial nucleophilic attack on one carbonyl group followed by dehydration.
- Second nucleophilic attack on the remaining carbonyl group forms a six-membered ring.
- Final dehydration yields the pyrazolo[3,4-b]pyridine core.
Notes : There is no consensus on which nucleophile attacks first; both pathways lead to the same product.
Preparation of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid; hydrochloride Salt
The free acid is often converted to its hydrochloride salt to improve stability and solubility.
-
- The free acid is dissolved in an appropriate solvent (e.g., ethanol or water).
- Hydrogen chloride gas or hydrochloric acid solution is added under controlled conditions.
- The salt precipitates out and is isolated by filtration.
Yield and Purity : High purity salts are obtained, suitable for pharmaceutical applications.
Data Table Summarizing Key Preparation Methods
Research Discoveries and Notes
The ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride is notable for its high yield and mild conditions, making it suitable for scale-up and industrial production.
Bromination and subsequent functionalization allow for diverse substitution patterns on the pyrazolo[3,4-b]pyridine core, facilitating the synthesis of derivatives for biological evaluation.
The condensation of 5-aminopyrazole with dicarbonyl compounds represents a versatile method to access the core structure, though the exact mechanistic pathway remains under discussion, indicating ongoing research interest.
The hydrochloride salt form of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid improves physicochemical properties, which is critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
While the search results do not directly focus on the applications of "1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride," they do provide information on related compounds and their applications, which can be helpful.
Pyrazolo[3,4-b]pyridines as a Scaffold
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds with two possible tautomeric forms: 1H- and 2H-isomers . They serve as a scaffold in the synthesis of various compounds with biological and medicinal applications .
Synthesis : Pyrazolo[3,4-b]pyridines can be synthesized by pyrazole formation onto a pre-existing pyridine ring . This involves reacting a hydrazine with a pyridine ring containing a leaving group at C2 and an electrophilic group at C3 .
Chemical Reactions
4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide, a related compound, undergoes various chemical reactions:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed using reducing agents such as sodium borohydride.
- Substitution : The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Medicinal Chemistry Applications
- NAMPT Inhibition : 4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide can inhibit human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. This inhibition has been linked to antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
- Anti-inflammatory Properties : Pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory activity.
- Antimicrobial Properties : Derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential for exploration in developing antitubercular agents.
- Anticancer Activity : Pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties and can effectively inhibit cancer cell proliferation by targeting enzymes involved in tumor growth . Some test compounds have shown cytotoxic activities against Hep G2 (hepatocellular carcinoma) cells .
- Antitubercular Activity : Substituted pyrazolo derivatives have shown promising results against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
NAMPT Inhibitors
Derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, particularly amides, exhibit potent NAMPT inhibition. For example:
Phosphodiesterase (PDE) Inhibitors
- SQ 20009: A hydrochloride derivative with an ethyl ester and isopropylidenehydrazino group at the 4-position. It inhibits PDEs with IC₅₀ < 1 µM, surpassing theophylline in potency .
- 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid : Lacks the 5-carboxylic acid group, resulting in reduced PDE affinity (IC₅₀ > 10 µM) .
Receptor-Targeting Analogs
A1 Adenosine Receptor (A1AR) Ligands
- 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester: Exhibits Ki = 12 nM for A1AR, with selectivity over A2A receptors (Ki = 480 nM) .
- Hydrochloride vs. ester forms : The hydrochloride salt improves solubility but may reduce membrane permeability compared to lipophilic esters .
Antileishmanial Agents
- 3'-Diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic ester: Demonstrates IC₅₀ = 0.12 µM against Leishmania amazonensis, with log P = 3.2 indicating optimal hydrophobicity for membrane penetration .
- Unsubstituted carboxylic acid : Lower activity (IC₅₀ > 10 µM) due to poor cellular uptake .
Substituent Effects on Activity
Key Findings and Implications
Hydrochloride Salt Advantage : The hydrochloride form enhances solubility and stability, critical for in vivo applications, though esterification or amidation often improves target engagement .
Substituent-Driven Selectivity: 4-Amino and ethyl ester groups favor A1AR binding . Hydrophobic substituents (e.g., benzoxadiazolyl) enhance antileishmanial activity .
Enzyme Inhibition : The 5-carboxylic acid moiety is essential for NAMPT inhibition, while bulky 4-position groups optimize PDE suppression .
Biological Activity
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C7H10ClN3O2
- Molecular Weight: 203.62 g/mol
- IUPAC Name: 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid; hydrochloride
- Canonical SMILES: C1C(CNC2=C1C=NN2)C(=O)O.Cl
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid; hydrochloride exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition: The compound has been identified as a potent inhibitor of various enzymes, including TBK1 (TANK-binding kinase 1), with some derivatives showing IC50 values as low as 0.2 nM . This inhibition can modulate inflammatory and immune responses.
- Antiproliferative Activity: Studies have demonstrated significant antiproliferative effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer). Some derivatives have shown IC50 values ranging from 3.42 to 71.3 µM .
Anticancer Activity
Several studies have reported the anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives:
These compounds exhibit varying degrees of cytotoxicity, indicating their potential as lead compounds for further development in cancer therapy.
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Anti-HSV-1 Activity: Certain derivatives demonstrated significant activity against herpes simplex virus type 1 (HSV-1), with some exhibiting higher efficacy than standard antiviral agents .
- Broad-Spectrum Antiviral Effects: Other studies have indicated activity against viruses such as vesicular stomatitis virus (VSV) and hepatitis A virus (HAV), showcasing the versatility of these compounds in targeting viral infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives has revealed critical insights into how modifications can enhance biological activity:
- Modifications at specific positions on the pyrazolo ring can significantly alter potency and selectivity against various biological targets.
- For instance, chlorinated analogs have shown improved efficacy against certain cancer cell lines compared to their non-chlorinated counterparts .
Case Studies
Case Study 1: TBK1 Inhibition
In a study focusing on TBK1 inhibitors, compound 15y was identified as a lead candidate with an IC50 value of 0.2 nM. It effectively inhibited downstream signaling pathways involved in inflammation and immune responses in THP-1 and RAW264.7 cells .
Case Study 2: Anticancer Efficacy
A series of pyrazolopyridine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. Compounds like 5a and 5b exhibited potent growth inhibition, suggesting their potential utility in cancer treatment strategies .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives?
- Methodology : The core scaffold is synthesized via condensation reactions between 4-chloro-1H-pyrazolo[3,4-b]pyridine and substituted anilines. For example, intermediates like 4-(aryl)amino derivatives are obtained by treating 4-chloro precursors with anilines under reflux conditions. Alternative routes include Mannich-type reactions to introduce aminomethyl substituents, enhancing solubility and bioactivity .
- Key Data : Reaction yields range from 52–75% depending on substituent steric effects. Ethyl esters are common for carboxylate protection, with hydrolysis to free acids performed under basic conditions .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize pyrazolo[3,4-b]pyridine derivatives?
- Methodology : 1D (¹H, ¹³C) and 2D NMR (COSY, HETCOR, COLOC) are critical for assigning regiochemistry. The ¹H NMR spectrum of 1-methyl-4-(methylthio)-3-phenyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid shows distinct aromatic protons at δ7.82 (t, J = 4.0 Hz) and methyl groups at δ4.21 (s) . ¹³C NMR confirms carbonyl (δ169.3 ppm) and heterocyclic carbons (δ157.5–127.3 ppm) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology : The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2A for eye irritation (H319). Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Fume hoods for dust control (particle size <10 µm).
- Immediate decontamination of spills with ethanol/water mixtures to avoid inhalation .
- Storage : Stable at 2–8°C in airtight containers; incompatible with strong oxidizers .
Advanced Research Questions
Q. How can QSAR and molecular modeling guide the design of antileishmanial pyrazolo[3,4-b]pyridine derivatives?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) studies using logP (hydrophobicity) and Sterimol steric parameters (B2, L) correlate with anti-Leishmania activity. For example, 3'-diethylaminomethyl-substituted derivatives show IC₅₀ = 0.12 µM against L. amazonensis promastigotes. AM1 semiempirical modeling aligns low-energy conformers with amodiaquine’s structure, suggesting π-π stacking and hydrogen bonding as key interactions .
- Data : logP optimizes between 2.5–3.5; bulky substituents at position 4 reduce activity due to steric hindrance .
Q. What enzymatic targets are modulated by pyrazolo[3,4-b]pyridine derivatives in neurodegenerative disease research?
- Methodology : Tacrine-pyrazolo[3,4-b]pyridine hybrids inhibit acetylcholinesterase (AChE) (IC₅₀ = 0.125 µM) and phosphodiesterase 4 (PDE4D) (IC₅₀ = 0.271 µM). The six-carbon spacer between moieties enhances dual-target engagement. Activity is validated via Ellman’s assay (AChE) and cAMP hydrolysis assays (PDE4D) .
Q. How does structural modification at position 4 influence in vivo efficacy in fibrosis models?
- Methodology : In Alport syndrome models, 8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl) derivatives (e.g., compound 2.13 ) inhibit DDR1 kinase (IC₅₀ < 50 nM). Coupling the carboxylic acid to spirocyclic amines via HBTU-mediated amidation improves renal bioavailability. In vivo testing shows 30–50% reduction in collagen deposition at 10 mg/kg dosing .
Q. What advanced analytical techniques resolve purity and stereochemical challenges in derivative synthesis?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 394.1033 for C₂₁H₁₆FN₃O₂S [M+H]⁺). Chiral HPLC with polysaccharide columns separates enantiomers of dihydrochloride salts, as seen in (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)phenyl)pyrrolidin-2-one hydrochloride .
Methodological Considerations Table
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
